4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-butylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to facilitate the formation of the imine bond .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is facilitated by the imine and phenol groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(4-propylphenyl)imino]methyl}phenol
Uniqueness
4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it particularly useful in studies involving hydrophobic interactions and membrane-associated proteins .
Biological Activity
Overview
4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol is a compound of significant interest in medicinal chemistry and biological research. It is characterized by its unique structural features, which include a bromine atom and a butylphenyl imine moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Synthesis
The compound is synthesized through the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-butylaniline. The reaction typically occurs in ethanol with acetic acid as a catalyst under reflux conditions. This method allows for the formation of the imine bond, which is critical for the compound's biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition zones, particularly against Gram-positive bacteria. The mechanism behind this activity is believed to involve the compound's ability to disrupt bacterial cell membranes and interfere with essential cellular processes .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | >20 |
Escherichia coli | 15 |
Bacillus subtilis | >20 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The imine and phenolic groups facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially altering their functions. This interaction can lead to changes in enzymatic activities essential for microbial survival .
Case Studies
- Antibacterial Activity : A study reported that the compound exhibited significant antibacterial effects against Bacillus subtilis and Staphylococcus aureus, outperforming many standard antibiotics in terms of efficacy at certain concentrations .
- Antifungal Activity : In another study, the compound was tested against fungal strains such as Candida albicans, showing promising antifungal properties as well, indicating its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis
When compared to similar compounds, such as other bromo-substituted phenols, this compound stands out due to its enhanced hydrophobicity imparted by the butyl group. This feature not only improves its solubility in lipid environments but also enhances its ability to penetrate cellular membranes, thus increasing its biological effectiveness .
Table 2: Comparison of Biological Activities
Compound | Antibacterial Activity | Antifungal Activity |
---|---|---|
This compound | High | Moderate |
4-bromo-2-{(E)-[(4-methylphenyl)imino]methyl}phenol | Moderate | Low |
4-bromo-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol | Low | Moderate |
Properties
IUPAC Name |
4-bromo-2-[(4-butylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-2-3-4-13-5-8-16(9-6-13)19-12-14-11-15(18)7-10-17(14)20/h5-12,20H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKHINKYVHUJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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